molecular formula C18H16N4O2S B2611526 N-(2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-76-3

N-(2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2611526
CAS No.: 872701-76-3
M. Wt: 352.41
InChI Key: VQNGPGBOKBKLSG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872987-81-0) is a high-purity synthetic compound with a molecular formula of C19H18N4O2S and a molecular weight of 366.44 g/mol, supplied for scientific research . This heterocyclic compound is of significant interest in medicinal chemistry for its potential to modulate biological pathways. Patent literature indicates that this chemical class has been investigated for its ability to modulate aquaporins, specifically Aquaporin 9 (AQP9) . As AQP9 is an aquaglyceroporin channel involved in the transport of water and small solutes like glycerol, its modulation presents a promising therapeutic strategy for metabolic diseases . Consequently, this compound serves as a critical research tool for studying conditions such as diabetes and related metabolic disorders . Heterocyclic compounds containing pyridazine and pyridine rings, like this one, are frequently explored in drug discovery for their diverse physiological activities . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can source this compound in various quantities to meet their specific experimental needs .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-24-16-7-3-2-6-15(16)20-17(23)12-25-18-9-8-14(21-22-18)13-5-4-10-19-11-13/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNGPGBOKBKLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinyl sulfanyl intermediate: This could involve the reaction of a pyridazinyl halide with a thiol compound under basic conditions.

    Coupling with the acetamide moiety: The intermediate can then be reacted with an acetamide derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the aromatic rings or the acetamide group, potentially leading to the formation of amines.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The sulfanyl group could play a role in binding to metal ions or forming disulfide bonds, while the aromatic rings might engage in π-π interactions with protein residues.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Variations

The compound belongs to a broader class of acetamide derivatives with heterocyclic substituents. Key structural analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogues
Compound Name / ID Core Structure Substituents Biological Activity / Application Key Physical Properties Source
Target Compound (G856-6498) Pyridazine + acetamide 6-(Pyridin-3-yl)pyridazin-3-yl, 2-methoxyphenyl Screening compound Molecular weight: 435.46 g/mol
5k (C30H30N6O2S) Pyridine + imidazothiazole 4-Methoxybenzylpiperazine, phenylimidazothiazole Not specified Yield: 78%, m.p. 92–94°C
5f (C18H12Cl2N4OS) Pyridine + imidazothiazole 4-Chlorophenyl, 6-chloropyridin-3-yl Not specified Yield: 72%, m.p. 215–217°C
VUAA-1 Triazole + acetamide 4-Ethylphenyl, pyridin-3-yl triazole Orco agonist (olfactory receptor) Not reported
5RGZ (C15H10ClN3O) Pyridine + acetamide 3-Cyanophenyl, pyridin-3-yl SARS-CoV-2 main protease inhibitor Binding affinity: <−22 kcal/mol
Zeteletinib Quinoline + pyridine + acetamide 6,7-Dimethoxyquinolin-3-yl, trifluoromethyl oxazolyl Tyrosine kinase inhibitor (anticancer) Not reported

Key Comparative Insights

Core Heterocycles: The target compound’s pyridazine core (vs. pyridine in 5k, 5f, or quinoline in zeteletinib) may confer distinct electronic properties, influencing binding to biological targets. Pyridazines are less common in drug design but offer unique hydrogen-bonding capabilities . Sulfanyl Bridge: The sulfanyl (-S-) linker in the target compound (absent in analogues like 5k or zeteletinib) could enhance metabolic stability compared to ether or amine linkers .

Pyridin-3-yl vs. Imidazothiazole: The pyridin-3-yl group in the target compound is smaller than the imidazothiazole moieties in 5k or 5f, possibly reducing steric hindrance in target binding .

However, the pyridazine core may redirect selectivity toward kinases or other enzymes .

Physical Properties: Melting Points: Analogues with polar substituents (e.g., 5o in , m.p. 216–218°C) exhibit higher melting points than the target compound (data unavailable), likely due to stronger intermolecular hydrogen bonding.

Biological Activity

N-(2-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Acetamide moiety : Provides a functional group that can interact with biological targets.
  • Pyridazinyl ring : Contributes to the compound's pharmacological profile.
  • Methoxyphenyl group : Enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in cancer cell lines
Enzyme InhibitionPotential inhibitor of human carbonic anhydrase

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The acetamide and pyridazinyl groups may facilitate binding to active sites on target enzymes, leading to inhibition.
  • Cellular Uptake : The methoxyphenyl group likely enhances cellular permeability, allowing for increased intracellular concentrations.

Case Studies and Research Findings

  • Antitumor Studies : A study conducted on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that derivatives similar to this compound exhibit significant cytotoxicity. The IC50 values ranged from 0.85 μM to 6.75 μM, indicating potent activity against these cancer cells in both 2D and 3D culture systems .
  • Inhibition Studies : Research on related compounds has shown effective inhibition of human carbonic anhydrase (hCA), suggesting that this compound may also possess similar inhibitory properties .

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